4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one
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Overview
Description
4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between an aldehyde and dimedone, followed by the reaction of 2-naphthol with the intermediate to yield the desired chromenone derivative . The reaction conditions often involve the use of catalysts such as imidazole or isoquinoline to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Similar in structure but with an imidazo-pyrazinone core.
2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one: Contains a naphthyl group similar to the target compound.
Uniqueness
4-(4-Methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C29H22O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C29H22O5/c1-18-27(33-17-26(30)22-8-7-19-5-3-4-6-21(19)15-22)14-13-24-25(16-28(31)34-29(18)24)20-9-11-23(32-2)12-10-20/h3-16H,17H2,1-2H3 |
InChI Key |
JSEIZYKARFXNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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